molecular formula C18H14N2O B10835922 Pyridoindole derivative 3

Pyridoindole derivative 3

Cat. No.: B10835922
M. Wt: 274.3 g/mol
InChI Key: PJJCQNCRSXRPLV-UHFFFAOYSA-N
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Description

Pyridoindole derivative 3 is a member of the pyridoindole family, which is a class of heterocyclic compounds combining an indole and a pyridine ring These compounds are known for their diverse biological activities and are found in various natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pyridoindole derivatives typically involves the construction of the pyridine ring on the indole nucleus. One common method is the three-component reaction of indole-2-carbaldehyde with alkynes and 2-bromoacetophenones in dimethylformamide at 110°C. This method yields pyridoindole esters in moderate yields .

Industrial Production Methods: Industrial production of pyridoindole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions: Pyridoindole derivative 3 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can yield dihydropyridoindole derivatives.

    Substitution: Electrophilic substitution reactions can introduce various functional groups onto the pyridine or indole rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products: The major products formed from these reactions include N-oxides, dihydropyridoindoles, and various substituted pyridoindole derivatives .

Scientific Research Applications

Pyridoindole derivative 3 has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of pyridoindole derivative 3 involves its interaction with specific molecular targets and pathways. The compound can bind to DNA and proteins, inhibiting their function and leading to cytostatic and antitumor effects. Additionally, it can interfere with viral replication by targeting viral enzymes and proteins. The exact molecular pathways involved vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Pyridoindole derivative 3 can be compared with other similar compounds, such as:

Uniqueness: this compound stands out due to its unique combination of biological activities and fluorescent properties, making it a versatile compound for various scientific and industrial applications.

Properties

Molecular Formula

C18H14N2O

Molecular Weight

274.3 g/mol

IUPAC Name

4-(4-methoxyphenyl)-9H-pyrido[2,3-b]indole

InChI

InChI=1S/C18H14N2O/c1-21-13-8-6-12(7-9-13)14-10-11-19-18-17(14)15-4-2-3-5-16(15)20-18/h2-11H,1H3,(H,19,20)

InChI Key

PJJCQNCRSXRPLV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C3C4=CC=CC=C4NC3=NC=C2

Origin of Product

United States

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